molecular formula C7H8BrNO B1340262 (5-Bromo-4-methylpyridin-3-yl)methanol CAS No. 351458-17-8

(5-Bromo-4-methylpyridin-3-yl)methanol

Cat. No. B1340262
CAS RN: 351458-17-8
M. Wt: 202.05 g/mol
InChI Key: BAFXMNLXDXWMOA-UHFFFAOYSA-N
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Description

“(5-Bromo-4-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “(5-Bromo-4-methylpyridin-3-yl)methanol” is 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a pyridine ring.


Physical And Chemical Properties Analysis

“(5-Bromo-4-methylpyridin-3-yl)methanol” is a solid at room temperature .

Safety and Hazards

This compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Bromopyridines, a class of compounds to which (5-bromo-4-methylpyridin-3-yl)methanol belongs, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Mode of Action

As a bromopyridine, it likely acts as a reagent in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in (5-Bromo-4-methylpyridin-3-yl)methanol would be replaced by an organoboron reagent in the presence of a palladium catalyst .

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

As a small organic molecule, it might be expected to have reasonable bioavailability, but this would depend on many factors including its solubility, stability, and the presence of appropriate transport mechanisms in the body .

Result of Action

Given its potential role in Suzuki-Miyaura cross-coupling reactions, it could contribute to the synthesis of a wide variety of organic compounds . The effects of these compounds would depend on their specific structures and properties .

Action Environment

The action, efficacy, and stability of (5-Bromo-4-methylpyridin-3-yl)methanol can be influenced by various environmental factors . For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the nature of the catalyst . Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and exposure to light or oxygen .

properties

IUPAC Name

(5-bromo-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFXMNLXDXWMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587388
Record name (5-Bromo-4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351458-17-8
Record name (5-Bromo-4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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